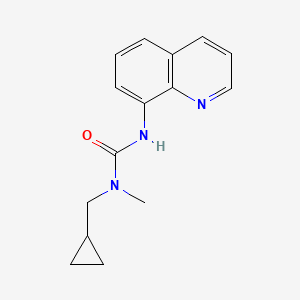
1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a protein called glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in several physiological processes.
Mécanisme D'action
1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea acts as a potent inhibitor of GSK-3β, which is a serine/threonine kinase that plays a crucial role in several physiological processes, including glycogen metabolism, cell cycle regulation, and gene expression. By inhibiting GSK-3β, 1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea can modulate several downstream signaling pathways and affect various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea are diverse and depend on the specific disease or condition being studied. In cancer, it has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In Alzheimer's disease, it has been shown to reduce amyloid beta accumulation and improve cognitive function. In bipolar disorder, it has been shown to regulate mood and prevent manic episodes. In diabetes, it has been shown to improve glucose tolerance and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea in lab experiments are its high potency and specificity for GSK-3β inhibition. It is also relatively easy to synthesize and purify. The limitations of using 1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea in lab experiments are its low solubility in aqueous solutions, which can limit its use in certain assays, and its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of 1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea. One direction is to further investigate its therapeutic potential in various diseases, including cancer, Alzheimer's disease, bipolar disorder, and diabetes. Another direction is to explore its potential as a tool compound for studying GSK-3β signaling pathways and downstream cellular processes. Additionally, it may be useful to develop more soluble analogs of 1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea to expand its use in various assays.
Méthodes De Synthèse
The synthesis of 1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea involves the reaction of 3-quinolinecarboxylic acid with cyclopropylmethylamine and subsequent reaction with methyl isocyanate. The resulting product is then purified using column chromatography. The yield of the synthesis method is typically between 40-60%.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea has been extensively studied for its potential therapeutic applications in several diseases, including cancer, Alzheimer's disease, bipolar disorder, and diabetes. It has been shown to have potent anti-cancer activity by inhibiting GSK-3β, which is overexpressed in many types of cancer. Additionally, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In bipolar disorder, it has been shown to regulate mood and prevent manic episodes. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18(10-11-7-8-11)15(19)17-13-6-2-4-12-5-3-9-16-14(12)13/h2-6,9,11H,7-8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBTYOHSEFKFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

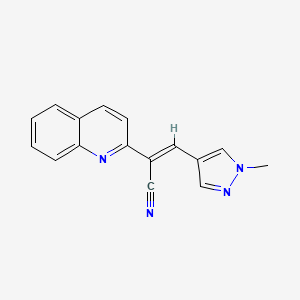
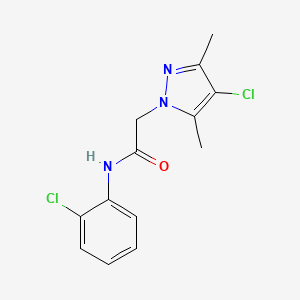
![1-Ethyl-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7529975.png)
![N-carbamoyl-3-[1-(3-chlorophenyl)ethyl-methylamino]propanamide](/img/structure/B7529982.png)
![N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide](/img/structure/B7529988.png)
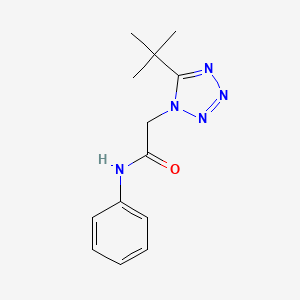
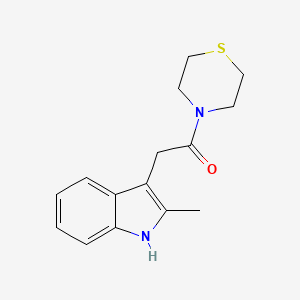
![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)
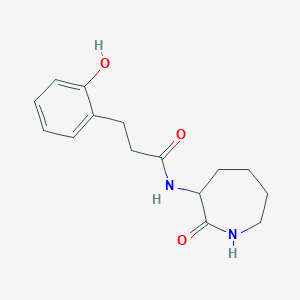
![N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide](/img/structure/B7530032.png)
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)
![N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)
![N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)
![1-Cyclopropyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)urea](/img/structure/B7530057.png)